CYP Enzyme Specificity: M1 (CYP3A4) vs. M4 (CYP2C8) Metabolic Pathway Divergence
The formation of rac-2-Despiperidyl-2-amino Repaglinide (M1) is predominantly catalyzed by CYP3A4, while the alternative primary metabolite M4 (3'-hydroxy repaglinide) is predominantly formed by CYP2C8 [1]. In recombinant enzyme systems, CYP3A4 exhibits a 60-fold higher M1/M4 formation ratio compared to CYP2C8, which shows a ratio of 0.05 [2]. This stark difference in enzyme specificity provides a clear biochemical differentiation that is critical for selecting the appropriate analytical standard or metabolic probe.
| Evidence Dimension | Metabolite formation ratio (M1/M4) |
|---|---|
| Target Compound Data | M1/M4 ratio = 60 in recombinant CYP3A4 Supersomes |
| Comparator Or Baseline | M1/M4 ratio = 0.05 in recombinant CYP2C8 Supersomes |
| Quantified Difference | 1200-fold higher M1/M4 ratio in CYP3A4 vs. CYP2C8 |
| Conditions | Recombinant human CYP3A4 and CYP2C8 Supersomes; full kinetic profiles for M1 and M4 formation |
Why This Matters
This quantitative difference validates the compound's specific utility as a selective probe for CYP3A4 activity in vitro and distinguishes it from M4, which serves as a CYP2C8 probe.
- [1] Bidstrup TB, Bjornsdottir I, Sidelmann UG, Thomsen MS, Hansen KT. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. Br J Clin Pharmacol. 2003 Sep;56(3):305-14. View Source
- [2] Säll C, Houston JB, Galetin A. A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metab Dispos. 2012 Jul;40(7):1279-89. View Source
